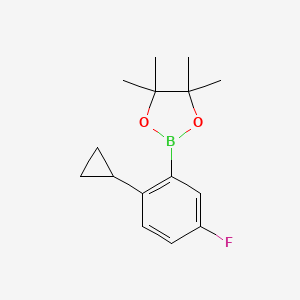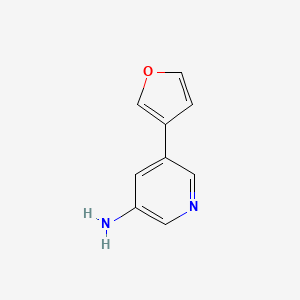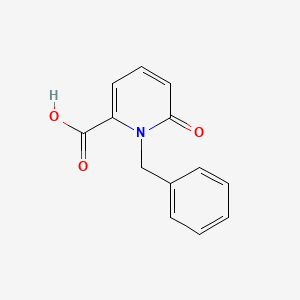
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine, also known as PPMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPMI is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, this compound has been found to exhibit anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Additionally, this compound has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, there are also some limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific enzymes and signaling pathways that are affected by this compound and determining the downstream effects of these interactions. Another potential direction is to investigate the potential therapeutic applications of this compound in vivo. This could involve testing the compound in animal models of inflammation, cancer, and bacterial infection. Additionally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde to form 2-(4-chlorobenzylidene)aminopyridine, which is then reacted with phenyl isocyanate to form this compound. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The purity of the compound is confirmed by NMR and HPLC analysis.
properties
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-7-17(8-3-1)23-14-22-18-12-15(9-10-19(18)23)21-13-16-6-4-5-11-20-16/h1-12,14,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNXJRSJKJVPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

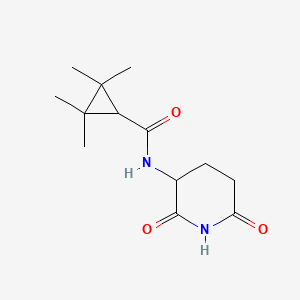
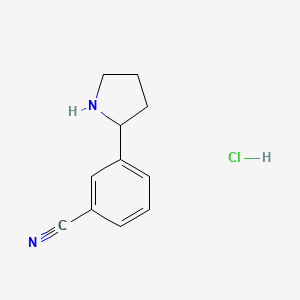
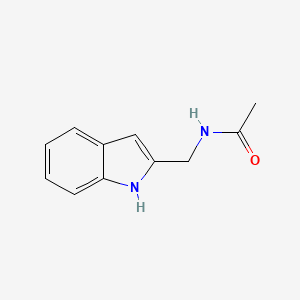
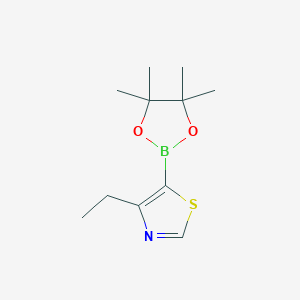

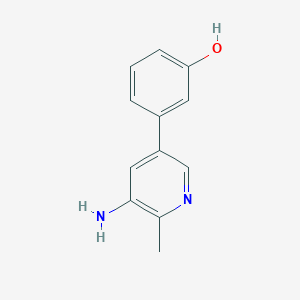
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
